Cas no 1040675-02-2 (2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide)
![2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide structure](https://www.kuujia.com/scimg/cas/1040675-02-2x500.png)
2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl-N-(4-phenoxyphenyl)acetamide
- 1040675-02-2
- F3382-3111
- AKOS004991411
- STL082751
- 2-((2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl)thio)-N-(4-phenoxyphenyl)acetamide
- 2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide
-
- Inchi: 1S/C26H19FN4O2S/c27-19-8-6-18(7-9-19)23-16-24-26(28-14-15-31(24)30-23)34-17-25(32)29-20-10-12-22(13-11-20)33-21-4-2-1-3-5-21/h1-16H,17H2,(H,29,32)
- InChI Key: XQCXQRCYQNBUHJ-UHFFFAOYSA-N
- SMILES: S(CC(NC1C=CC(=CC=1)OC1C=CC=CC=1)=O)C1C2=CC(C3C=CC(=CC=3)F)=NN2C=CN=1
Computed Properties
- Exact Mass: 470.12127520g/mol
- Monoisotopic Mass: 470.12127520g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 34
- Rotatable Bond Count: 7
- Complexity: 651
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 93.8Ų
- XLogP3: 5
2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3382-3111-3mg |
2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide |
1040675-02-2 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
A2B Chem LLC | BA68136-10mg |
2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide |
1040675-02-2 | 10mg |
$291.00 | 2024-04-20 | ||
A2B Chem LLC | BA68136-5mg |
2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide |
1040675-02-2 | 5mg |
$272.00 | 2024-04-20 | ||
Life Chemicals | F3382-3111-15mg |
2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide |
1040675-02-2 | 90%+ | 15mg |
$89.0 | 2023-04-26 | |
Life Chemicals | F3382-3111-10μmol |
2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide |
1040675-02-2 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
Life Chemicals | F3382-3111-5μmol |
2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide |
1040675-02-2 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
Life Chemicals | F3382-3111-20μmol |
2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide |
1040675-02-2 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
Life Chemicals | F3382-3111-20mg |
2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide |
1040675-02-2 | 90%+ | 20mg |
$99.0 | 2023-04-26 | |
Life Chemicals | F3382-3111-4mg |
2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide |
1040675-02-2 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
A2B Chem LLC | BA68136-25mg |
2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide |
1040675-02-2 | 25mg |
$360.00 | 2024-04-20 |
2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide Related Literature
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Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
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Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289
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Koh K. Takita,Kazunori K. Fujii,Kento Ishii Org. Biomol. Chem., 2019,17, 7380-7387
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Oliver D. John Food Funct., 2020,11, 6946-6960
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Megan H. J. Oh,Darcy J. Gentleman,Gregory D. Scholes Phys. Chem. Chem. Phys., 2006,8, 5079-5085
Additional information on 2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide
Comprehensive Overview of 2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide (CAS No. 1040675-02-2)
2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide (CAS No. 1040675-02-2) is a synthetic organic compound with a complex molecular structure, featuring a pyrazolo[1,5-a]pyrazine core linked to a 4-fluorophenyl group and an acetamide moiety. This compound has garnered significant attention in pharmaceutical and biochemical research due to its potential as a kinase inhibitor, a class of molecules widely studied for their therapeutic applications in oncology and inflammatory diseases.
The unique structural attributes of 2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide make it a promising candidate for drug discovery. Researchers are particularly interested in its ability to modulate specific signaling pathways, which could lead to breakthroughs in treating conditions like cancer and autoimmune disorders. The presence of the 4-fluorophenyl group enhances its binding affinity to target proteins, while the sulfanyl bridge contributes to its metabolic stability.
In recent years, the demand for small-molecule inhibitors has surged, driven by advancements in precision medicine and personalized therapy. This compound aligns with these trends, as its mechanism of action is highly selective, minimizing off-target effects. Its pharmacokinetic properties, including solubility and bioavailability, are also under investigation to optimize its therapeutic potential.
From a synthetic chemistry perspective, CAS No. 1040675-02-2 presents intriguing challenges and opportunities. The pyrazolo[1,5-a]pyrazine scaffold is relatively underexplored compared to other heterocyclic systems, making it a fertile ground for innovation. Researchers are exploring novel synthetic routes to improve yield and scalability, which are critical for industrial applications.
The compound's relevance extends to computational chemistry and molecular modeling, where it serves as a template for designing next-generation inhibitors. Virtual screening and docking studies have highlighted its interactions with key enzymes, providing insights into structure-activity relationships (SAR). These findings are instrumental in refining its design for enhanced efficacy.
Environmental and safety considerations are also paramount in the development of 2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide. Regulatory agencies emphasize the need for thorough toxicity profiling and ecotoxicological assessments to ensure compliance with global standards. Early studies suggest a favorable safety profile, but further validation is required.
In summary, 2-{[2-(4-fluorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide (CAS No. 1040675-02-2) represents a cutting-edge compound at the intersection of medicinal chemistry and drug development. Its multifaceted applications and innovative structure position it as a valuable asset in the quest for novel therapeutics. As research progresses, this molecule is poised to play a pivotal role in addressing unmet medical needs.
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